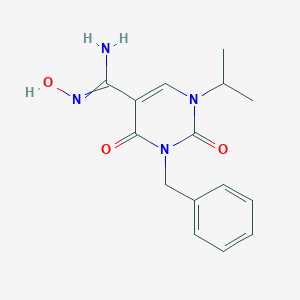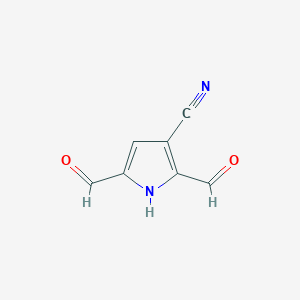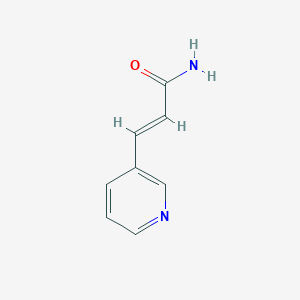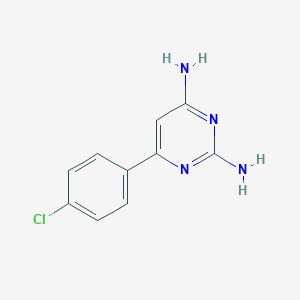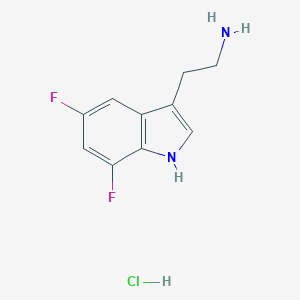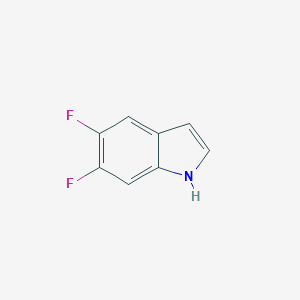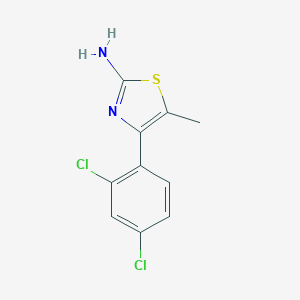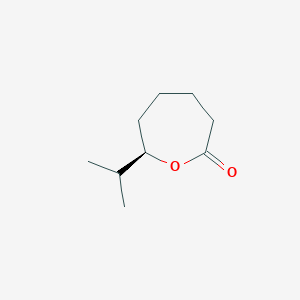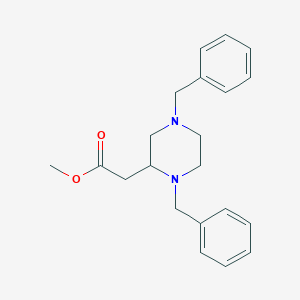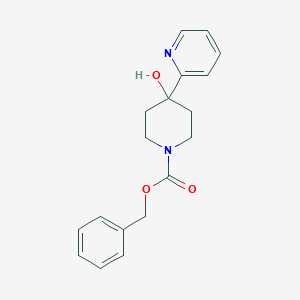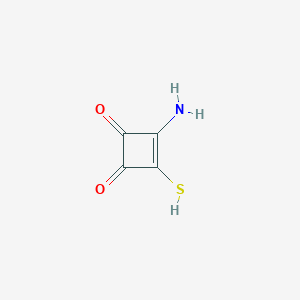
3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and pathways in the body. This leads to a reduction in inflammation and oxidative stress, which can help to prevent or treat various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione have been studied extensively. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation and pain in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione in lab experiments is its unique properties. This compound has been shown to have a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound is that it can be difficult and expensive to synthesize.
Future Directions
There are many potential future directions for research on 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione. One area of research could focus on the development of new drugs and treatments based on this compound. Another area of research could focus on the use of this compound in the development of new materials and coatings. Additionally, further research could be done to better understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione can be achieved through several methods. One of the most commonly used methods is the reaction of ethyl cyanoacetate with sulfur in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione.
Scientific Research Applications
3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
In agriculture, 3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione has been shown to have herbicidal properties. It has been used to control the growth of weeds and other unwanted plants in crops.
In materials science, this compound has been studied for its potential use in the development of new materials. It has been shown to have unique properties that make it suitable for use in the production of polymers, coatings, and other materials.
properties
CAS RN |
175436-46-1 |
|---|---|
Product Name |
3-Amino-4-sulfanylcyclobut-3-ene-1,2-dione |
Molecular Formula |
C4H3NO2S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
3-amino-4-sulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H3NO2S/c5-1-2(6)3(7)4(1)8/h8H,5H2 |
InChI Key |
DKKVUVNTQWYSPN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)S)N |
Canonical SMILES |
C1(=C(C(=O)C1=O)S)N |
synonyms |
3-Cyclobutene-1,2-dione,3-amino-4-mercapto-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



